molecular formula C27H26N2O6 B8066920 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B8066920
M. Wt: 474.5 g/mol
InChI Key: GIMFMNIAQVMBHJ-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring two orthogonal protecting groups: tert-butoxycarbonyl (Boc) at position 2 and fluorenylmethyloxycarbonyl (Fmoc) at position 5 (). The Boc group is acid-labile, while the Fmoc group is base-labile, enabling sequential deprotection in multi-step syntheses. Its aromatic backbone and dual-protected amino groups make it valuable in peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecules.

Properties

IUPAC Name

3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMFMNIAQVMBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703785
Record name 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779335-06-7
Record name 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Scaffold Preparation

The starting material, 3,5-diaminobenzoic acid, undergoes selective protection at the 2-position using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture. This step typically achieves >85% yield under mild basic conditions (pH 8–9) at 0–5°C. The 5-amino group remains unprotected initially to allow subsequent Fmoc installation.

Fmoc Protection of the 5-Amino Group

The unprotected 5-amino group reacts with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA). This coupling proceeds at room temperature for 4–6 hours, achieving ~90% conversion. Excess DIPEA neutralizes HCl byproducts, preventing protonation of the amino group.

Stepwise Synthesis and Reaction Optimization

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent advancements leverage SPPS techniques for efficient assembly. TentaGel S Ram resin (0.25 mmol/g loading) serves as the solid support, with microwave-assisted coupling enhancing efficiency. Key parameters include:

ParameterConditionSource
Coupling reagentHATU or COMU (0.5 M in DMF)
Temperature75°C (microwave irradiation)
Reaction time5 minutes per coupling cycle
Deprotection agent20% piperidine/DMF
Cleavage cocktailTFA/TIS/water (95:2.5:2.5)

Microwave irradiation reduces coupling times from hours to minutes while maintaining >95% stepwise yields. Post-coupling, Boc protection is introduced using Boc₂O (2 eq) in DMF with catalytic DMAP, achieving quantitative protection within 1 hour.

Solution-Phase Synthesis Alternatives

For larger-scale production, solution-phase methods avoid resin costs. The 3-amino group is temporarily protected with a benzyloxycarbonyl (Cbz) group, which is later removed via hydrogenolysis. After Boc and Fmoc installation, catalytic hydrogenation (10% Pd/C, H₂, 40 psi) cleaves the Cbz group without affecting other functionalities.

Critical Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC (C-18 column, 5 μm) using gradients of 0.1% TFA in water (Buffer A) and 0.1% TFA in acetonitrile (Buffer B). A typical elution profile shows retention at 14–16 minutes (70% Buffer B). Lyophilization yields >98% pure product as a white powder.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • MS (ESI+): m/z 475.3 [M+H]⁺ (calculated 474.5 g/mol).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.2 (d, J = 7.6 Hz, 1H, Fmoc), 7.8–7.3 (m, 8H, Fmoc aromatic), 6.9 (s, 1H, NH), 4.3–4.1 (m, 2H, Fmoc-CH₂), 1.4 (s, 9H, Boc).

Challenges and Mitigation Strategies

Steric Hindrance at the 2-Position

The bulky Boc group at the 2-position impedes coupling reactions. Employing COMU instead of HATU improves accessibility due to COMU’s lower steric demand. Additionally, pre-activating the amino acid with HOAt (1-hydroxy-7-azabenzotriazole) enhances coupling efficiency by 15–20%.

Orthogonal Deprotection Sequencing

Premature Fmoc cleavage during Boc deprotection is avoided by using mild acidic conditions (e.g., 1% TFA in DCM) for Boc removal, leaving the Fmoc group intact.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HATU with cheaper alternatives like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduces costs by 40% without sacrificing yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves >90% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and Fmoc protecting groups using acids like trifluoroacetic acid (TFA) for Boc and bases like piperidine for Fmoc.

    Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Substitution reactions: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

    Coupling: DIC or EDC as coupling reagents, often in the presence of hydroxybenzotriazole (HOBt) to enhance the reaction efficiency.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which are used in various scientific and industrial applications.

Scientific Research Applications

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the design and synthesis of therapeutic peptides and proteins.

    Industry: In the production of peptide-based materials and bioconjugates for various applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing undesired reactions during the synthesis process. Once the desired peptide sequence is formed, the protecting groups are removed to yield the final product. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Backbone Variations

Compound A : 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid (Fmoc-2-Abz-OH, )
  • Structure: Features an Fmoc-protected amino group at position 2 on the benzoic acid.
  • Key Difference: Lacks the Boc group and the additional amino group at position 3.
  • Applications : Used in fluorescence labeling due to its ortho-substitution pattern.
Compound B : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid ()
  • Structure : Linear aliphatic chain with Boc and Fmoc groups.
  • Key Difference : Aliphatic backbone instead of aromatic, altering solubility and conjugation properties.
  • Applications: Suitable for non-aromatic peptide sequences requiring flexibility.
Compound C : 4-((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methylbutyl)amino)-3-(4-((tert-butoxycarbonyl)amino)butoxy)benzoic acid ()
  • Structure : Contains Boc and Fmoc groups but with a methylbutyl side chain and butoxy substituent.
  • Key Difference : Bulkier substituents increase steric hindrance, impacting reactivity in coupling reactions.

Physicochemical Properties

Property Target Compound Fmoc-2-Abz-OH (Compound A) (R)-Boc/Fmoc-pentanoic acid (Compound B)
Molecular Weight ~450–500 g/mol (estimated) 359.38 g/mol 468.54 g/mol
Solubility Low in water; soluble in DMF, THF Similar Higher solubility in organic solvents
Deprotection Conditions Boc: TFA; Fmoc: Piperidine/DMF Fmoc: Base-sensitive Boc: Acid-sensitive; Fmoc: Base-sensitive

Research Findings and Case Studies

  • : Compounds 68–72 with Boc/Fmoc groups showed enhanced stability in NOD1-agonist syntheses, highlighting the importance of aromatic backbones in receptor binding.
  • : Removal of Fmoc with piperidine in DMF was critical for synthesizing HIV-1 inhibitors, demonstrating the compound’s compatibility with standard SPPS protocols.
  • : Aliphatic analogs like (S)-5-(Fmoc/Boc-amino)pentanoic acid were used in cyclic peptide libraries, emphasizing backbone flexibility for diverse applications.

Biological Activity

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, often referred to as a benzoic acid derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an amino group, tert-butoxycarbonyl (Boc) protective group, and a fluorenylmethoxycarbonyl (Fmoc) moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The compound has the following chemical properties:

  • Molecular Formula : C30H32N2O6
  • Molecular Weight : 516.58 g/mol
  • CAS Number : 215302-77-5
  • Purity : Typically ≥95% .

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may involve hydrogen bonding and hydrophobic interactions due to the presence of the Fmoc and Boc groups, which enhance stability during enzymatic reactions .
  • Cytokine Modulation : Research indicates that benzoic acid derivatives can modulate cytokine production. Specifically, they have been identified as inhibitors of interleukin (IL)-15, a cytokine involved in inflammatory responses. This inhibition can lead to reduced proliferation of peripheral blood mononuclear cells (PBMCs) and decreased secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Inhibits IL-15 signaling, reducing inflammation and immune cell proliferation .
Enzyme Interaction Potentially inhibits specific enzymes, modulating biochemical pathways .
Antimicrobial Potential Exhibits activity against certain bacterial strains, though further studies are needed .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • IL-15 Inhibition Study : A study demonstrated that benzoic acid derivatives effectively inhibit IL-15 activity, showcasing their potential as therapeutic agents for autoimmune diseases . The study identified structural features necessary for inhibitory activity.
  • Antimicrobial Activity : Research on related compounds indicated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the side chains can enhance antimicrobial efficacy .
  • Cytokine Modulation in Inflammatory Diseases : Another investigation highlighted the role of benzoic acid derivatives in reducing cytokine levels in models of chronic inflammation, thereby suggesting their utility in treating conditions like rheumatoid arthritis .

Q & A

Basic: What are the standard strategies for synthesizing this compound, particularly regarding amino group protection?

The compound employs tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups for orthogonal protection of amino functionalities. A stepwise synthesis approach is typical:

  • Boc protection is first introduced under basic conditions (e.g., di-tert-butyl dicarbonate in THF/water) .
  • Fmoc protection follows using Fmoc-Cl or Fmoc-OSu in dichloromethane with a base like DIEA .
  • The benzoic acid moiety is often activated as a mixed anhydride or using coupling agents (e.g., HATU/DIPEA) for subsequent amide bond formation .
    Methodological Tip: Monitor deprotection steps (e.g., Boc removal with TFA, Fmoc cleavage with piperidine) via LC-MS to confirm intermediate purity .

Advanced: How can coupling reaction conditions be optimized to minimize racemization during peptide synthesis?

Racemization risks arise during carbodiimide-mediated couplings (e.g., DCC/HOBt). To mitigate:

  • Use low-temperature conditions (0–4°C) and polar aprotic solvents (DMF or DCM) to stabilize the active ester intermediate .
  • Replace HOBt with OxymaPure or HOAt , which reduce side reactions and improve coupling efficiency .
  • Monitor reaction progress via HPLC with chiral columns to detect enantiomeric impurities early .

Basic: What purification techniques are recommended for isolating this compound?

  • Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is ideal for separating protected intermediates .
  • Recrystallization from ethyl acetate/hexane mixtures can remove hydrophobic byproducts .
  • For crude products, flash chromatography (silica gel, 5–10% methanol in DCM) effectively isolates the target compound .

Advanced: How to resolve contradictions in NMR and LC-MS data during structural validation?

  • NMR discrepancies (e.g., unexpected splitting): Confirm solvent purity and residual proton signals (e.g., DMSO-d6 moisture). Use 2D NMR (HSQC, HMBC) to verify connectivity .
  • LC-MS anomalies (e.g., multiple peaks): Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Adjust ionization parameters (e.g., ESI vs. APCI) to reduce adduct formation .

Basic: What safety precautions are critical when handling the Fmoc-protected intermediate?

  • PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact with Fmoc derivatives, which are irritants .
  • Ventilation: Use a fume hood during weighing and reactions due to dust formation .
  • Spill management: Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal .

Advanced: How to scale up synthesis while maintaining safety and yield?

  • Process safety: Conduct calorimetry studies to assess exothermic risks during Boc deprotection (TFA reactions) .
  • Batch-wise addition of coupling reagents (e.g., HATU) prevents thermal runaway .
  • In-line FTIR monitoring tracks reaction progression and reduces offline sampling .

Basic: Which analytical methods are most reliable for characterizing this compound?

  • LC-MS (Condition G): Use a C18 column (2.1 × 50 mm), 5–95% acetonitrile/water gradient, 0.1% formic acid. Retention time ~1.5–2.0 min .
  • 1H/13C NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

Advanced: What storage conditions prevent decomposition of the tert-butoxycarbonyl group?

  • Temperature: Store at –20°C under inert gas (argon) to inhibit hydrolysis .
  • Moisture control: Use molecular sieves in storage vials. Avoid repeated freeze-thaw cycles .
  • Stability testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products via LC-HRMS .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Fluorine substitution: Replace the benzoic acid’s meta-position with halogens (e.g., Cl, F) to modulate electronic effects .
  • Backbone variation: Substitute the phenyl ring with heterocycles (e.g., indazole) to enhance binding affinity .
  • Protecting group swaps: Test Alloc (allyloxycarbonyl) instead of Fmoc for orthogonal deprotection in solid-phase synthesis .

Basic: How is this compound integrated into peptide chains during synthesis?

  • Activation: Convert the benzoic acid to an active ester (e.g., pentafluorophenyl ester) using EDC/HOAt .
  • Coupling: Add to a resin-bound peptide sequence (e.g., Rink amide resin) in DMF with DIEA, stirring for 2–4 hours .
  • Deprotection: Remove Fmoc with 20% piperidine/DMF before subsequent amino acid additions .

Advanced: What orthogonal protection strategies enable selective modification of functional groups?

  • Boc vs. Fmoc: Use Boc for temporary protection (acid-labile) and Fmoc for base-labile deprotection, allowing sequential modifications .
  • Photocleavable groups: Incorporate NVOC (nitroveratryloxycarbonyl) for UV-triggered deprotection in light-directed synthesis .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme inhibition: Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • Cellular uptake: Label with a fluorescent tag (e.g., FITC) and quantify internalization via flow cytometry .
  • Stability assays: Incubate in human plasma (37°C, 24h) and measure intact compound levels via LC-MS .

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